![molecular formula C7H12O2 B3247531 (1S,2R)-2-propylcyclopropanecarboxylic acid CAS No. 1821758-03-5](/img/structure/B3247531.png)
(1S,2R)-2-propylcyclopropanecarboxylic acid
Overview
Description
Compounds like “(1S,2R)-2-propylcyclopropanecarboxylic acid” belong to a class of organic compounds known as carboxylic acids . They contain a carboxyl group (-COOH) attached to a cyclopropane ring, which is a three-membered carbon ring. The “(1S,2R)” notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms.
Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry. X-ray crystallography can also be used to determine the absolute configuration of the stereocenters .Chemical Reactions Analysis
The chemical reactions of carboxylic acids are well-studied. They can undergo reactions like esterification, amide formation, and decarboxylation. The specific reactions of “(1S,2R)-2-propylcyclopropanecarboxylic acid” would depend on the reaction conditions and the reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(1S,2R)-2-propylcyclopropanecarboxylic acid” would depend on its structure. Carboxylic acids typically have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .Mechanism of Action
Target of Action
Similar compounds such as 1-aminocyclopropanecarboxylic acid (acc) have been found to interact with enzymes like acc synthases (acss) and acc oxidases (acos) .
Mode of Action
It’s worth noting that related compounds like acc have been found to play a signaling role independent of their biosynthesis .
Biochemical Pathways
Compounds like acc, which are structurally similar, are known to be intermediates in the biosynthesis of the plant hormone ethylene .
Pharmacokinetics
The enantiomer of milnacipran, which is structurally similar, has been found to have a bioavailability of 925% after intraperitoneal injection .
Result of Action
Related compounds like acc have been found to regulate plant development and are involved in cell wall signaling, guard mother cell division, and pathogen virulence .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S,2R)-2-propylcyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-5-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXKFXUFNJJDGP-RITPCOANSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@@H]1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-propylcyclopropanecarboxylic acid | |
CAS RN |
1821758-03-5 | |
Record name | (1S,2R)-2-Propylcyclopropanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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